4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the iodo and phenylsulfonyl groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method is the electrophilic iodination using iodine or an iodine-based reagent in the presence of an oxidizing agent. The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Electrophilic Substitution: Iodine or iodine-based reagents in the presence of oxidizing agents.
Sulfonylation: Phenylsulfonyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while sulfonylation reactions yield sulfonylated derivatives.
Scientific Research Applications
4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the iodo group can facilitate further functionalization .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(phenylsulfonyl)indole: Similar structure but with an indole ring instead of a pyrrolo[2,3-b]pyridine ring.
4-Iodo-1-(phenylsulfonyl)pyridine: Lacks the fused pyrrole ring, making it less complex.
Uniqueness
4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both pyrrole and pyridine rings. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-iodopyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRTYDXPXSDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221790 | |
Record name | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-18-2 | |
Record name | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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